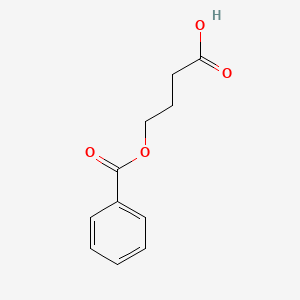
4-(Benzoyloxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzoyloxy)butanoic acid, also known as 4-phenylmethoxybutanoic acid, is an organic compound with the molecular formula C11H14O3. It is a derivative of butanoic acid where a benzoyloxy group is attached to the fourth carbon of the butanoic acid chain. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Benzoyloxy)butanoic acid can be synthesized from γ-butyrolactone. The synthesis involves the nucleophilic ring opening of γ-butyrolactone with benzyl alcohol under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzoyloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The benzoyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form 4-hydroxybutanoic acid.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 4-hydroxybutanoic acid.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Benzoyloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Wirkmechanismus
The mechanism of action of 4-(Benzoyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical reactions. The compound may also act as a substrate for enzymes involved in fatty acid metabolism, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybutanoic acid: A reduction product of 4-(Benzoyloxy)butanoic acid.
Benzoic acid: An oxidation product of the benzoyloxy group.
Butanoic acid: The parent compound without the benzoyloxy group.
Uniqueness
This compound is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity. This functional group allows for diverse chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
30436-10-3 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
4-benzoyloxybutanoic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-4-8-15-11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
InChI-Schlüssel |
CCCBZXGXGWZIMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


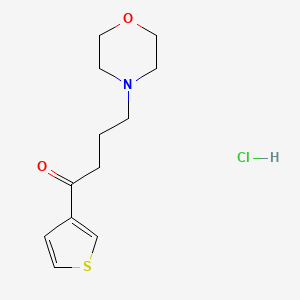






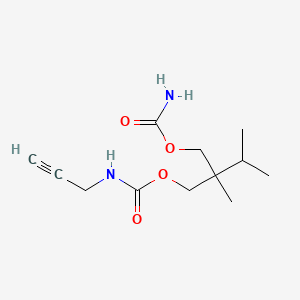
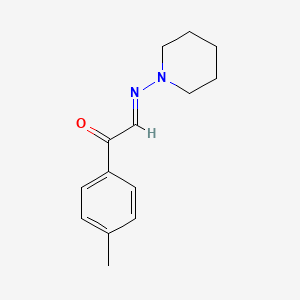

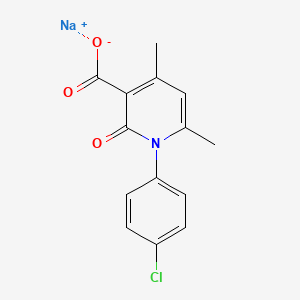


![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
